molecular formula C13H8FN3O2 B6599691 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 1550407-15-2

6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No. B6599691
CAS RN: 1550407-15-2
M. Wt: 257.22 g/mol
InChI Key: AMSIPHDRTOLABJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine, also known as 6-Fluoro-2-NPIP, is an organic compound that is used in scientific research and laboratory experiments. It is a heterocyclic compound composed of a six-membered ring containing both a nitrogen and a fluorine atom. 6-Fluoro-2-NPIP is a versatile compound with a wide range of applications and has been studied for its biochemical and physiological effects. In

Scientific Research Applications

6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP has a wide range of applications in scientific research. It has been used in the synthesis of novel heterocyclic compounds, such as 5-fluoro-2-methoxyimidazo[1,2-a]pyridine and 5-fluoro-2-methylthioimidazo[1,2-a]pyridine. It has also been used in the synthesis of biologically active compounds, such as 4-fluoro-2-nitrophenyl-3-thiophenecarboxamide and 4-fluoro-2-nitrophenyl-3-thiophenecarboxylic acid. In addition, it has been used in the synthesis of fluorescent probes for imaging biological processes.

Mechanism of Action

The mechanism of action of 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes involved in the synthesis of proteins and lipids. It is also believed that the compound may act as an agonist of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP are not fully understood. However, it is believed that the compound may have anti-inflammatory and anti-cancer effects. It has also been suggested that the compound may have neuroprotective and anticonvulsant effects.

Advantages and Limitations for Lab Experiments

The advantages of using 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP in laboratory experiments include its low cost and ease of synthesis. It is also a relatively stable compound and can be stored for long periods of time. The main limitation of using 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP in laboratory experiments is the lack of information on the biochemical and physiological effects of the compound.

Future Directions

There are several potential future directions for research on 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP. These include further investigation into the biochemical and physiological effects of the compound, as well as the development of novel compounds based on 6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP. Additionally, further research could be done to explore the potential therapeutic applications of the compound, such as in the treatment of cancer, inflammation, and neurological disorders.

Synthesis Methods

6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridinePIP can be synthesized in two steps. The first step involves the reaction of 2-nitrophenylhydrazine with 4-fluorobenzaldehyde in the presence of a base such as sodium hydroxide. This reaction produces the intermediate compound 4-fluoro-2-nitrophenylhydrazine. The second step involves the reaction of the intermediate compound with pyridine in the presence of a catalyst such as palladium chloride. This reaction produces 6-fluoro-2-NPIP.

properties

IUPAC Name

6-fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O2/c14-9-5-6-13-15-11(8-16(13)7-9)10-3-1-2-4-12(10)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSIPHDRTOLABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CN3C=C(C=CC3=N2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

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